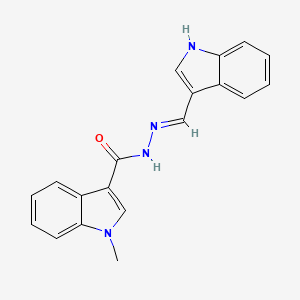
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activity.
Wirkmechanismus
The exact mechanism of action of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been shown to interact with the active site of acetylcholinesterase, leading to its inhibition. Additionally, it has been found to interact with specific proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to improved cognitive function and memory. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential applications in medicinal chemistry. The compound has been found to exhibit promising biological activity against a range of diseases and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of new drugs based on the structure of the compound. The biological activity of the compound can be further optimized by modifying its structure. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo. Another possible direction is the study of the compound's mechanism of action. Understanding the exact targets and pathways involved in the compound's biological activity can lead to the development of more effective drugs. Finally, the compound can be used as a tool for the study of specific diseases such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluorobenzyl azide with N-(1-benzyl-3-piperidinyl) prop-2-yn-1-amine in the presence of copper (I) iodide as a catalyst. The reaction is carried out in DMF (dimethylformamide) at 90°C for 12 hours. The resulting product is then purified by column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit activity against a range of diseases including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-20-11-5-4-9-18(20)14-28-16-21(25-26-28)22(29)24-19-10-6-12-27(15-19)13-17-7-2-1-3-8-17/h1-5,7-9,11,16,19H,6,10,12-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYMCDTXKDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)

![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6010038.png)
![1-tert-butyl-4-(3-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010053.png)
![7-(cyclopropylmethyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010068.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(2-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanamide](/img/structure/B6010072.png)
![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6010077.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)
![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)